7-Methoxy-1-methylindazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-methylindazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been mentioned in the context of synthesizing various chemically related compounds, demonstrating its potential as a building block in organic synthesis. For instance, the synthesis of indole carboxylic acids, including 2-methylindole-3-acetic acid and its 5-methoxy derivative, has been described, showcasing the versatility of indazole derivatives in chemical reactions (Wang et al., 2016).
Biological Activity and Applications
- Studies on compounds structurally similar to 7-Methoxy-1-methylindazole-3-carboxylic acid have demonstrated biological activities, such as cytotoxic effects against cancer cell lines. For example, research on compounds isolated from Clausena lansium showed cytotoxicity against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (Jiang et al., 2014).
- Some related compounds have been explored for their antibacterial properties, indicating the potential of indazole derivatives in developing new antimicrobial agents. For instance, studies have synthesized and evaluated a series of novel compounds for antimicrobial activities, revealing their effectiveness against certain microorganisms (Nohara et al., 1985).
Photocleavage and Optical Properties
- Indazole derivatives have also been studied for their photocleavage properties and optical characteristics, suggesting applications in photodynamic therapy and materials science. Research on the photocleavage of 1-acyl-7-nitroindolines, for example, has explored the effects of aromatic substituents on photolysis efficiency, indicating the potential utility of these compounds in releasing active agents upon light activation (Papageorgiou & Corrie, 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives can activate ahr , which suggests that they may influence the aryl hydrocarbon receptor signaling pathway.
Pharmacokinetics
This compound is insoluble in water but soluble in DMSO and Methanol , which could influence its absorption and distribution in the body.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . This suggests that environmental conditions such as temperature, humidity, and exposure to light could potentially influence the compound’s stability and efficacy.
Properties
IUPAC Name |
7-methoxy-1-methylindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9-6(8(11-12)10(13)14)4-3-5-7(9)15-2/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVVIZFXEYCFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.